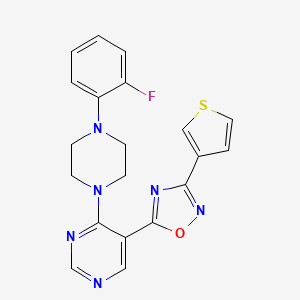

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a structurally complex molecule that appears to be related to various pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related functional groups and potential biological activities. For instance, the oxadiazole moiety is a common feature in both papers, indicating its significance in the synthesis of compounds with potential antiproliferative and pesticidal activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of fluoroquinolones with acid hydrazides in the presence of phosphorous oxychloride to yield oxadiazole derivatives with antiproliferative properties . Similarly, the synthesis of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety involves multiple steps, including the use of NMR and HRMS techniques for structural confirmation . These methods could potentially be applied to the synthesis of the compound , suggesting a multi-step process involving the formation of the oxadiazole ring and subsequent attachment of the piperazine and pyrimidine moieties.

Molecular Structure Analysis

The molecular structure of compounds with oxadiazole rings is confirmed using spectroscopic methods such as 1H NMR and 13C NMR . These techniques would be essential in analyzing the molecular structure of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, ensuring the correct placement of substituents and the integrity of the heterocyclic rings.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole-containing compounds is influenced by the presence of electron-withdrawing or electron-donating groups. In the context of antiproliferative activity, the fluoroquinolone-oxadiazole compound demonstrated significant activity against human lung tumor cell lines . The presence of the fluorophenyl group in the compound of interest suggests potential reactivity that could be explored in biological systems, possibly leading to antiproliferative effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The antiproliferative activities of these compounds are often correlated with their ability to interact with biological targets, which is influenced by their physicochemical properties . Additionally, the pesticidal activities of related compounds are determined through bioassays, indicating that the physical and chemical properties play a crucial role in their biological efficacy .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

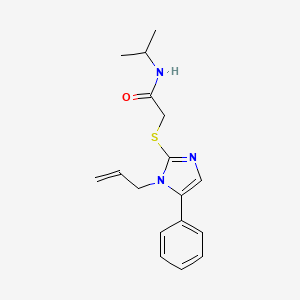

Compounds containing elements such as fluorophenylpiperazine, oxadiazole, and thiophene have been synthesized using microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Notably, some exhibited moderate to good antimicrobial activity against test microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis, Characterization, and Biological Evaluation

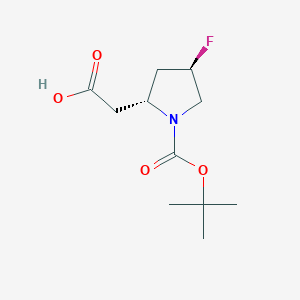

A tert-butyl derivative closely related to the chemical structure was synthesized and characterized through various spectroscopic methods. This compound demonstrated modest antibacterial and moderate anthelmintic activities in in vitro evaluations (Sanjeevarayappa et al., 2015).

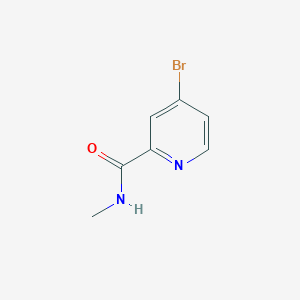

Antimicrobial Activity of Dithiocarbamate Derivatives

Dithiocarbamate derivatives bearing pyrimidine and piperazine groups were synthesized and assessed for antimicrobial efficacy against several microorganism strains. Certain derivatives showed high antimicrobial activity, underscoring the potential of these structural features in developing antimicrobial agents (Yurttaş et al., 2016).

Antitumor and Antibacterial Properties

Compounds featuring phenylpiperazine and pyrimidinyl groups have been synthesized and evaluated for their antitumor and antibacterial activities. Some derivatives demonstrated significant cytotoxicity against tumor cell lines and potent antibacterial activity against various pathogens (Naito et al., 2005), (Varshney et al., 2009).

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases derived from 1,3,4-oxadiazole compounds, incorporating piperazine and phenyl groups, have been synthesized and tested for antimicrobial and anti-proliferative effects. Some of these compounds showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

5-[4-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6OS/c21-16-3-1-2-4-17(16)26-6-8-27(9-7-26)19-15(11-22-13-23-19)20-24-18(25-28-20)14-5-10-29-12-14/h1-5,10-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSMQIKBCFHOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC=C3C4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)